molecular formula C14H14BNO4 B1466026 (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 874459-91-3

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1466026
CAS RN: 874459-91-3
M. Wt: 271.08 g/mol
InChI Key: NFMDDKGEWJLUGO-UHFFFAOYSA-N
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Description

“(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C14H14BNO4 . It has an average mass of 271.076 Da and a monoisotopic mass of 271.101593 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further attached to a carbamoyl group and a methoxyphenyl group . This structure contributes to its physical and chemical properties .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.94, indicating its lipophilicity . It also has a polar surface area of 79 Å2 and a molar refractivity of 72.8±0.4 cm3 .

Scientific Research Applications

Fluorescence Quenching and Spectroscopic Analysis

Boronic acid derivatives, including compounds similar to (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. Research by Geethanjali et al. (2015) on derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols revealed negative deviations in Stern-Volmer plots, suggesting the existence of different conformers and the role of intermolecular and intramolecular hydrogen bonding in conformational changes in the ground state of solutes, which might be relevant for fluorescence-based sensing applications (Geethanjali, H. S., Nagaraja, D., Melavanki, R., & Kusanur, R., 2015).

Tetraarylpentaborates Formation and Chemical Properties

Nishihara et al. (2002) explored the formation of tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex. The study provided insights into the structure and chemical properties of such complexes, which could be relevant for understanding the reactivity and potential applications of this compound in catalysis or materials science (Nishihara, Y., Nara, K., & Osakada, K., 2002).

Multifunctional Boronic Acid Derivatives

Zhang et al. (2017) synthesized two new derivatives of boronic acid, introducing an aminophosphonic acid group to study their structure. Such multifunctional compounds, including this compound, could have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation due to their diverse functional groups (Zhang, R., Zhang, Y., Ge, C., Miao, J.-P., & Zhang, X., 2017).

Aggregation-Induced Emission Characteristics

Fang et al. (2020) discussed the design, synthesis, and aggregation-induced emission characteristics of compounds similar to this compound. Their research focused on developing long-wavelength fluorescent sensors for d-ribose recognition, which indicates potential applications of such boronic acid derivatives in chemical biology and clinical diagnostics (Fang, G., Wang, H., Bian, Z., Zhang, G., Guo, M., Wu, Z., & Yao, Q., 2020).

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be of interest in the field of medicinal chemistry, where boronic acids are often used in drug design and synthesis .

Mechanism of Action

The pharmacokinetics of boronic acids can vary widely depending on their chemical structure and the specific conditions of their use. Some boronic acids are known to be water-soluble, which can influence their absorption, distribution, metabolism, and excretion .

The action of boronic acids can also be influenced by environmental factors. For example, the reactivity of boronic acids can be affected by the pH of the environment, as they can form boronate esters under alkaline conditions .

properties

IUPAC Name

[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMDDKGEWJLUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725447
Record name {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874459-91-3
Record name {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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